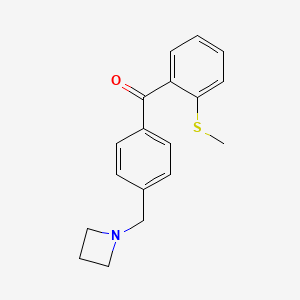

4'-Azetidinomethyl-2-thiomethylbenzophenone

描述

属性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-21-17-6-3-2-5-16(17)18(20)15-9-7-14(8-10-15)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIUWCNHVYPKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642795 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-34-8 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 4-Methylthiobenzaldehyde (Key Intermediate)

The thiomethyl substituent is typically introduced via 4-methylthiobenzaldehyde, which serves as a precursor for further transformations.

A patented method describes a high-yield, low-pollution preparation of 4-methylthiobenzaldehyde using a specialized SZTA catalyst (a mixed titanium-zirconium-vanadium oxide catalyst) with the following key steps:

- Catalyst Preparation: Mixing TiCl4 and ZrOCl2·8H2O in a specific atomic ratio (Zr:Ti = 5–50:1), precipitating with ammonia to pH 9–10, aging, washing, drying, and impregnating with ammonium metavanadate followed by calcination at 600–700°C.

- Catalytic Reaction: Reacting thioanisole (methyl phenyl sulfide) with carbon monoxide under pressure (0.5–5 MPa) at 70–90°C in the presence of the SZTA catalyst for 3–8 hours.

- Hydrolysis and Isolation: Hydrolyzing the reaction filtrate with water at room temperature to precipitate 4-methylthiobenzaldehyde with yields up to 90.2%.

| Step | Conditions | Details | Outcome |

|---|---|---|---|

| Catalyst prep | TiCl4 + ZrOCl2·8H2O, pH 9–10, aged 24h, dried, impregnated with NH4VO3, calcined 650°C | Produces SZTA catalyst | High activity catalyst |

| Catalytic carbonylation | Thioanisole + CO, 80°C, 5 MPa, 5h | Converts thioanisole to 4-methylthiobenzaldehyde | 90.2% yield, 13.7 g product |

This method is notable for its scalability and environmental considerations.

Formation of the Benzophenone Core with Thiomethyl Substitution

Benzophenone derivatives are commonly synthesized by Friedel-Crafts acylation of aromatic rings with benzoyl chlorides or related acylating agents.

A general preparation method for benzophenone compounds involves:

- Reacting an aromatic compound with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Controlling temperature (45–70°C) and molar ratios to optimize yield.

- Workup includes washing with saturated NaCl solution, drying over anhydrous MgSO4, and purification by column chromatography.

This approach can be adapted to introduce the 2-thiomethyl substituent on one phenyl ring by using 2-methylthiobenzoyl chloride or by acylation of 2-methylthiobenzene derivatives.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | AlCl3 | Lewis acid for acylation |

| Temperature | 45–70°C | Controlled to avoid side reactions |

| Workup | Saturated NaCl wash, MgSO4 drying | Purification by chromatography |

| Yield | ~55–60% | High purity (>99.5%) achievable |

Overall Synthetic Route to 4'-Azetidinomethyl-2-thiomethylbenzophenone

A plausible synthetic sequence combining the above steps is:

- Synthesis of 4-methylthiobenzaldehyde via catalytic carbonylation of thioanisole.

- Conversion of 4-methylthiobenzaldehyde to 2-thiomethylbenzophenone by Friedel-Crafts acylation with an appropriate aromatic partner.

- Functionalization of the 4'-position of the benzophenone ring to introduce a halomethyl group (e.g., chloromethylation).

- Nucleophilic substitution of the halomethyl group with azetidine to yield this compound.

Research Findings and Data Summary

化学反应分析

Types of Reactions

4’-Azetidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The azetidine ring and thiomethyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: From oxidation of the thiomethyl group.

Alcohols: From reduction of the carbonyl group.

Substituted Derivatives: From substitution reactions involving the azetidine ring or thiomethyl group.

科学研究应用

4’-Azetidinomethyl-2-thiomethylbenzophenone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4’-Azetidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and thiomethyl group may play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The benzophenone core may also contribute to the compound’s overall biological effects by interacting with cellular components.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4'-Azetidinomethyl-2-thiomethylbenzophenone with structurally or functionally related compounds, focusing on molecular features, synthesis, and pharmacological relevance.

Structural and Functional Group Comparisons

Key Observations :

- The azetidine group in the target compound contrasts with the β-lactam (azetidinone) in , which is associated with antibiotic activity. The absence of a lactam ring in the target suggests different reactivity and biological targets.

- The thiomethyl group differentiates it from sulfur-containing heterocycles like benzothiazepine in , which has demonstrated calcium channel-blocking and antihypertensive effects.

Commercial Availability

- The target compound is listed with suppliers in , indicating its availability for research.

生物活性

4'-Azetidinomethyl-2-thiomethylbenzophenone is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique azetidine ring and thiomethyl group, which contribute to its reactivity and biological interactions. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Bacillus subtilis

- Pseudomonas aeruginosa

- Escherichia coli

- Staphylococcus aureus

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, leading to cell death .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The compound has been tested against several cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutics. For example, it demonstrated an IC50 value of approximately 22.75 μM against breast cancer cells, indicating potent activity .

The biological activity of this compound is attributed to its ability to interact with cellular targets through redox reactions facilitated by its thiomethyl group. This interaction can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress in target cells. Additionally, the azetidine ring enhances the compound's binding affinity to specific enzymes and receptors involved in cellular signaling pathways.

Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was evaluated using standard disk diffusion methods against five bacterial pathogens. The results indicated that the compound exhibited a zone of inhibition ranging from 15 mm to 25 mm, depending on the bacterial strain tested. This highlights its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of the compound against various cancer cell lines. The study utilized MTT assays to assess cytotoxicity and found that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer types. The findings suggest that this compound could serve as a lead for developing new anticancer drugs .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds. The table below summarizes key differences in biological activity among selected compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 22.75 μM | ROS generation; enzyme inhibition |

| Benzamide, 2,2’-dithiobis[n-methyl-] | Low | Not tested | Disulfide bond interactions |

| 2-Mercapto-N-methylbenzamide | High | Not tested | Thiol group reactivity |

常见问题

Q. What are the recommended synthetic pathways for 4'-Azetidinomethyl-2-thiomethylbenzophenone, and how can reaction yields be optimized?

Methodological Answer: The synthesis of structurally related benzophenone derivatives (e.g., 3,4-Difluoro-4'-(4-methylpiperazinomethyl)benzophenone) often involves multi-step organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and thiomethylation . For this compound:

Step 1 : Start with 2-thiomethylbenzophenone as a precursor.

Step 2 : Introduce the azetidinomethyl group via alkylation using 1-azetidinecarboxaldehyde under basic conditions.

Optimization : Use catalytic palladium or copper reagents to enhance cross-coupling efficiency. Monitor reaction progress via TLC or HPLC .

Yield Improvement : Adjust solvent polarity (e.g., DMF to THF) and temperature (50–80°C) to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the azetidinomethyl and thiomethyl substituents. Compare chemical shifts with PubChem data for analogous benzophenones .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak) to confirm purity.

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Preventive Measures : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential volatility .

- Storage : Store in a desiccator at 2–8°C to prevent hydrolysis of the thiomethyl group.

- Waste Disposal : Neutralize acidic/basic residues before incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. How can computational modeling guide the structural optimization of this compound for enhanced bioactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density distribution, focusing on the azetidinomethyl moiety’s conformational flexibility .

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .

- QSAR Analysis : Correlate substituent electronegativity (e.g., thiomethyl vs. methoxy) with experimental IC values to predict activity .

Q. How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer:

- Controlled Assays : Replicate studies under standardized conditions (e.g., cell line: HEK-293, serum-free media) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may interfere with bioactivity .

- Statistical Validation : Apply ANOVA or Tukey’s test to compare IC values across independent studies, ensuring p < 0.05 significance .

Q. What strategies are effective for synthesizing derivatives with modified azetidinomethyl or thiomethyl groups?

Methodological Answer:

- Thiomethyl Replacement : Substitute the thiomethyl group with sulfonyl or sulfonamide groups via oxidation or nucleophilic displacement .

- Azetidine Ring Expansion : React with carbonyl diimidazole to form six-membered lactam derivatives, enhancing metabolic stability .

- Characterization : Validate structural changes using -NMR (if fluorinated) or X-ray crystallography (CCDC deposition recommended) .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., benzophenone hydrolysis products) .

- Photostability : Expose to UV light (λ = 365 nm) and quantify thiomethyl oxidation using LC-MS/MS .

- Plasma Stability : Incubate with human plasma (37°C, 1 hour) and measure parent compound remaining using validated ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。